An In-depth Technical Guide to the Crystal Structure and Lattice Parameters of α-Fe₂O₃ (Hematite)
An In-depth Technical Guide to the Crystal Structure and Lattice Parameters of α-Fe₂O₃ (Hematite)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure and lattice parameters of the alpha phase of iron(III) oxide (α-Fe₂O₃), commonly known as hematite. This document details the crystallographic data, experimental methodologies for its determination, and a logical workflow for crystal structure analysis.
Crystal Structure of α-Fe₂O₃
α-Fe₂O₃ is the most stable iron oxide under ambient conditions and possesses a rhombohedral crystal structure, which is often described using a hexagonal lattice system.[1][2] It belongs to the corundum (α-Al₂O₃) structure type and is classified under the space group R-3c (No. 167).[3][4]
The crystal structure consists of a hexagonal close-packed array of oxygen atoms with two-thirds of the octahedral interstices occupied by iron(III) ions.[5] Each Fe³⁺ ion is octahedrally coordinated to six O²⁻ ions, and each O²⁻ ion is coordinated to four Fe³⁺ ions.[3] The FeO₆ octahedra share both corners and edges.[3] Below the Morin transition temperature (~260 K), α-Fe₂O₃ is antiferromagnetic, and it exhibits weak ferromagnetism at temperatures between ~260 K and the Néel temperature (950 K).[2]
Atomic Positions and Bond Lengths
The iron atoms (Fe³⁺) occupy the 12c Wyckoff positions, and the oxygen atoms (O²⁻) occupy the 18e Wyckoff positions within the R-3c space group. This arrangement leads to alternating layers of iron and oxygen atoms along the c-axis. The Fe-O bond lengths are not all equivalent, with reports of three shorter and three longer Fe-O bonds within the distorted octahedra, at approximately 1.97 Å and 2.12 Å, respectively.[3]
Lattice Parameters of α-Fe₂O₃
The lattice parameters of α-Fe₂O₃ have been determined by numerous studies, primarily using X-ray diffraction (XRD). The values can vary slightly depending on the synthesis method, particle size, and presence of defects or impurities. The table below summarizes representative lattice parameters for the hexagonal unit cell of α-Fe₂O₃.
| Lattice Parameter | Value (Å) | Reference |
| a | 5.035 | [4] |
| c | 13.75 | [4] |
| a | 5.03 | [1][6] |
| c | 13.74 | [1][6] |
| a | 5.034 | [7] |
| c | 1.375 (nm) | [7] |
| a | 5.038 | [8] |
| c | 13.772 | [8] |
Experimental Determination of Crystal Structure and Lattice Parameters
The primary technique for determining the crystal structure and lattice parameters of α-Fe₂O₃ is powder X-ray diffraction (XRD). This non-destructive technique provides a unique diffraction pattern for a crystalline material, which acts as a fingerprint for its phase identification and allows for the precise determination of its unit cell dimensions.
Experimental Protocol: Powder X-ray Diffraction (XRD)
The following protocol outlines the key steps for the characterization of α-Fe₂O₃ powder using XRD.
3.1.1. Sample Preparation
Proper sample preparation is crucial for obtaining high-quality XRD data. The goal is to have a fine, homogeneous powder with a random orientation of crystallites.
-
Grinding: The α-Fe₂O₃ sample is ground to a fine powder, typically with a particle size of less than 10 µm, using an agate mortar and pestle. This helps to minimize preferred orientation effects.
-
Homogenization: The ground powder is thoroughly mixed to ensure homogeneity.
-
Sample Mounting: The fine powder is carefully packed into a sample holder. The surface of the powder should be flat and level with the surface of the holder to avoid errors in the measured diffraction angles. Care should be taken not to apply excessive pressure during packing, as this can induce preferred orientation.
3.1.2. Instrumental Setup and Data Collection
A powder diffractometer is used for data collection. Typical instrumental parameters are as follows:
-
X-ray Source: Cu Kα radiation (λ = 1.5406 Å) is commonly used.
-
Goniometer: The instrument is typically operated in a Bragg-Brentano para-focusing geometry.
-
Scan Type: Continuous scan.
-
2θ Range: 20° to 80° is a common range to capture the most intense and characteristic diffraction peaks of α-Fe₂O₃.
-
Step Size: A step size of 0.02° in 2θ is typically used.
-
Scan Speed/Counting Time: The scan speed or counting time per step is adjusted to obtain a good signal-to-noise ratio. A longer counting time will improve the data quality.
3.1.3. Data Analysis: Rietveld Refinement
The collected XRD pattern is analyzed using the Rietveld refinement method. This is a powerful technique that involves fitting a calculated diffraction pattern to the experimental data. The calculated pattern is generated from a structural model that includes the crystal structure, lattice parameters, and instrumental and profile parameters. By minimizing the difference between the calculated and experimental patterns using a least-squares approach, precise values for the lattice parameters and other structural details can be obtained.
The key steps in a Rietveld refinement are:
-
Phase Identification: The initial phase identification is performed by comparing the experimental diffraction pattern to a database of known patterns, such as the ICDD Powder Diffraction File (PDF).
-
Background Subtraction: The background of the diffraction pattern is modeled and subtracted.
-
Initial Refinement: The refinement process begins by refining the scale factor and background parameters.
-
Lattice Parameter Refinement: The unit cell parameters ('a' and 'c' for the hexagonal setting) are then refined.
-
Profile Parameter Refinement: The parameters that define the peak shape (e.g., Gaussian and Lorentzian components) are refined to match the experimental peak profiles.
-
Atomic Position and Occupancy Refinement: The fractional atomic coordinates and site occupancy factors can be refined if the data quality is sufficiently high.
-
Isotropic/Anisotropic Displacement Parameter Refinement: These parameters, which account for the thermal vibrations of the atoms, can also be refined.
-
Goodness-of-Fit Assessment: The quality of the refinement is assessed using various agreement indices, such as the weighted profile R-factor (Rwp) and the goodness-of-fit (χ²).
Workflow for Crystal Structure Determination
The following diagram illustrates the logical workflow for determining the crystal structure and lattice parameters of a powdered sample using X-ray diffraction.
References
- 1. testinglab.com [testinglab.com]
- 2. azom.com [azom.com]
- 3. store.astm.org [store.astm.org]
- 4. A Rietveld tutorial—Mullite | Powder Diffraction | Cambridge Core [cambridge.org]
- 5. digital.bnpengage.com [digital.bnpengage.com]
- 6. aafs.org [aafs.org]
- 7. researchgate.net [researchgate.net]
- 8. X-ray Powder Diffraction (XRD) [serc.carleton.edu]
